molecular formula C15H19NO4S B2580174 N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1448071-25-7

N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2580174
CAS No.: 1448071-25-7
M. Wt: 309.38
InChI Key: YOKFWNZHJNXOSW-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic chemical hybrid scaffold designed for research purposes. This unique structure combines a 2,3-dihydro-1,4-benzodioxine ring system, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds, with a 3-methoxythiolane moiety. The integration of these distinct pharmacophores makes it a compound of significant interest for investigating new chemical spaces in drug discovery. Its primary research value lies in its potential as a key intermediate or target molecule for developing novel bioactive agents. Researchers can utilize this hybrid molecule in exploratory studies focused on synthetic methodology, structure-activity relationship (SAR) profiling, and as a precursor for generating diverse compound libraries aimed at probing specific biological targets. This product is intended for laboratory research use only.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-18-15(6-7-21-10-15)9-16-14(17)13-8-19-11-4-2-3-5-12(11)20-13/h2-5,13H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKFWNZHJNXOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkyl halide under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the thiolane ring using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Benzodioxine Moiety: The benzodioxine moiety can be synthesized through a condensation reaction between a catechol derivative and an appropriate aldehyde under acidic conditions.

    Formation of the Carboxamide Group: The final step involves the coupling of the thiolane and benzodioxine intermediates with a suitable amine to form the carboxamide group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and diethyl ether.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiolane ring, benzodioxine moiety, and carboxamide group may contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzodioxine carboxamides allows for tailored pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzodioxine Carboxamides

Compound Name Key Substituent/Group Molecular Weight Notable Properties/Applications References
N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (3-Methoxythiolan-3-yl)methyl Hypothesized enhanced lipophilicity and metabolic stability due to thiolan moiety
N-(4-Nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Nitrophenyl 300.27 Electron-withdrawing nitro group may enhance reactivity in electrophilic substitutions; research use
N-[4-(2-Thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-(2-Thienyl)-2-pyrimidinyl Heteroaromatic substituent suggests potential kinase inhibition or antiviral activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Methyl-1,3-thiazol-2-yl, pyrrolidone 391.46 Thiazole moiety common in bioactive compounds (e.g., antimicrobials); pyrrolidone enhances solubility
N-(2,3-Dihydro-1,4-benzodioxin-2-yl carbonyl)piperazine Piperazine Intermediate for Doxazosin (antihypertensive); piperazine improves water solubility

Key Findings and Insights

Electron-withdrawing groups (e.g., nitro in ) may enhance stability in acidic environments, whereas electron-donating groups (e.g., methoxy) could alter binding affinities in receptor interactions.

Synthetic Accessibility :

  • Amide bond formation (e.g., coupling benzodioxine carbonyl chloride with amines) is a common strategy, as seen in the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • The one-pot synthesis of piperazine-linked benzodioxine carboxamides suggests scalable routes for analogs.

Biological Relevance :

  • Thiazole and thienyl-pyrimidinyl substituents () are associated with kinase inhibition and antimicrobial activity, highlighting the scaffold’s versatility.
  • The absence of a directing group (e.g., N,O-bidentate in ) in the target compound may limit its utility in metal-catalyzed reactions but could simplify synthetic pathways.

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